1-Ethylindan

Organic Synthesis Thermal Rearrangement Reaction Yield

1-Ethylindan (CAS 4830-99-3), also known as 1-ethyl-2,3-dihydro-1H-indene, is a bicyclic hydrocarbon of the indane class with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol. Its structure features an ethyl substituent at the C1 position of the indane ring system.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 4830-99-3
Cat. No. B1361379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylindan
CAS4830-99-3
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCC1CCC2=CC=CC=C12
InChIInChI=1S/C11H14/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-6,9H,2,7-8H2,1H3
InChIKeySECAQUZEXAHWBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylindan (CAS: 4830-99-3): Core Specifications and Sourcing Considerations for Scientific Procurement


1-Ethylindan (CAS 4830-99-3), also known as 1-ethyl-2,3-dihydro-1H-indene, is a bicyclic hydrocarbon of the indane class with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol [1]. Its structure features an ethyl substituent at the C1 position of the indane ring system. The compound is characterized by a density of 0.936 g/cm³, a boiling point of 222°C at 760 mmHg, and a flash point of 75.5°C [2]. As an alkyl-substituted indane, it serves as a fundamental scaffold in the synthesis of more complex molecular architectures and as a model substrate for catalytic studies. For procurement decisions, understanding its precise physical-chemical profile is essential, as even minor structural variations within the indane family lead to substantial differences in reactivity, physical properties, and application suitability .

The Procurement Risk of Interchanging 1-Ethylindan with Other Alkyl-Indanes


In scientific and industrial workflows, alkyl-indanes are not functionally interchangeable. While compounds like 1-methylindan or 1-propylindan share the same core ring system, their differing alkyl substituents profoundly alter key properties. The ethyl group in 1-Ethylindan confers a unique combination of logP (approx. 4.1-4.4) and boiling point (222°C) . This is distinct from 1-methylindan, which has a lower boiling point and logP, or 1-propylindan, which has higher values. These physicochemical differences directly impact solubility, volatility, and chromatographic behavior. More critically, in catalytic and mechanistic studies, the ethyl substituent dictates specific reaction pathways and product distributions that cannot be replicated by methyl or propyl analogs [1]. Procurement based solely on the 'indane' core, without regard for the precise alkyl substitution, risks invalidating experimental results, introducing unforeseen impurities, or compromising the efficiency of a synthetic route [2].

1-Ethylindan (CAS: 4830-99-3): Head-to-Head Quantitative Differentiation from Analogs


Quantifiable Difference in Gas-Phase Pyrolysis Yield for 1-Ethylindan vs. Methyl-Substituted Analogs

A specific synthetic route to 1-Ethylindan demonstrates a quantifiable yield that distinguishes it from other alkyl-indanes prepared under similar conditions. The gas-phase pyrolysis of a bicyclic allene precursor at 275°C for 24 hours yields 1-Ethylindan as the single isolable product with a 28% yield . This result is a direct comparator for synthetic chemists. For instance, the same laboratory's work on the synthesis of 1-methylindan via a different thermal route reported a different yield profile, highlighting that the ethyl derivative's formation is not a trivial substitution. This 28% yield serves as a benchmark for evaluating alternative synthetic strategies and comparing the efficiency of starting material utilization [1].

Organic Synthesis Thermal Rearrangement Reaction Yield

Distinct Carbon-13 NMR Spectral Fingerprint for Analytical Verification

The carbon-13 NMR spectrum of 1-Ethylindan provides a definitive analytical fingerprint that is quantitatively distinct from other alkyl-indanes. A comprehensive study of methyl-, ethyl-, propyl-, and butyl-indanes established unique chemical shift assignments for each carbon in the 1-Ethylindan molecule [1]. These assignments differ from those of 1-methylindan or 1-propylindan due to the specific electronic and steric effects of the ethyl group. This data is critical for confirming the identity and purity of a procured sample. While the exact ppm values are not provided here, the existence of this published, peer-reviewed assignment table constitutes a verifiable differentiator. A purchaser can use this reference data to definitively confirm they have received 1-Ethylindan and not a closely related alkyl-indane contaminant [2].

Analytical Chemistry NMR Spectroscopy Fossil Fuel Markers

Unique Reactivity in Superacid-Catalyzed Skeletal Rearrangements

Under the action of the superacid antimony pentafluoride (SbF₅), perfluorinated 1-Ethylindan undergoes a specific carbocationoid skeletal rearrangement [1]. This reactivity is part of a class of reactions observed for perfluorinated benzocycloalkenes, but the specific outcome is dictated by the ethyl substituent. For instance, the reaction of perfluoroindan-1-one with SbF₅ yields perfluorinated 2-ethylbenzoic acid and other products [2], while perfluoro-3-ethylindan-1-one yields a dimethylisochromenyl cation [2]. The behavior of the 1-ethyl derivative is distinct from that of the 1,1-diethylindan or 1-ethyltetrahydronaphthalene analogs, which were studied in parallel and shown to have different reaction pathways [1]. This differential reactivity is a key consideration for any research program investigating fluorinated building blocks or superacid chemistry.

Fluorine Chemistry Superacid Catalysis Skeletal Rearrangement

Defined Catalytic Dehydroisomerization Pathway with Quantified Label Migration

Studies on the dehydroisomerization of 1-ethyl-(α-14C)-indane over a Pt/Al₂O₃ catalyst provide quantitative data on a specific catalytic transformation [1]. This is a direct comparator for catalyst screening or mechanistic studies. The research revealed that 34.5% or 16.5% of the initial 14C tracer label migrates into the α-position of the expanded methylnaphthalene ring, depending on whether the catalyst is pretreated at 763 K in Ar or H₂, respectively [2]. This quantitative migration data is specific to the 1-ethyl substituent. A methyl or propyl analog would likely exhibit different migration percentages and reaction kinetics, making this data a unique selection criterion for researchers studying catalytic ring expansion mechanisms.

Catalysis Isotopic Labeling Reaction Mechanism

1-Ethylindan (CAS: 4830-99-3): Validated Application Scenarios for Research and Industrial Use


As a Definitive Analytical Standard for Fossil Fuel and Geochemical Studies

Given the established and unique 13C NMR spectral assignments for 1-Ethylindan and its homologs [1], this compound is an essential reference standard for laboratories analyzing complex hydrocarbon mixtures. Its procurement is justified for the unambiguous identification and quantification of specific alkyl-indane biomarkers in fossil fuel samples, environmental matrices, or geochemical exploration contexts. Using a generic indane or a different alkyl-indane would lead to misidentification due to overlapping or different spectral signatures.

As a Specific Substrate for Mechanistic Investigations in Heterogeneous Catalysis

The quantitatively defined behavior of 1-Ethylindan in dehydroisomerization over Pt/Al₂O₃, with specific 14C label migration percentages (34.5% vs. 16.5%) depending on pretreatment conditions [2], makes it a precise and well-characterized probe molecule. Researchers developing or optimizing catalysts for ring expansion, aromatization, or skeletal isomerization can rely on this data to benchmark catalyst performance or to investigate the influence of the ethyl substituent on reaction mechanisms. Substituting with 1-methylindan or 1-propylindan would yield different, uncharacterized results, negating the value of the existing literature.

As a Key Intermediate or Model Compound in Fluorine Chemistry and Materials Science

The documented reactivity of perfluorinated 1-Ethylindan under superacidic conditions [3] establishes its role in synthesizing specific fluorinated building blocks. Research groups focused on creating novel perfluorinated aromatic compounds, isochromene derivatives, or functional materials via superacid-catalyzed rearrangements will find 1-Ethylindan to be a necessary starting material. The differential reactivity compared to diethyl or tetrahydronaphthalene analogs [3] means that this specific compound is required to access the reported product slate.

As a Benchmark Substrate in Synthetic Methodology Development

The reported 28% yield for the gas-phase pyrolysis synthesis of 1-Ethylindan provides a concrete performance baseline for chemists developing new synthetic routes to alkyl-indanes. It allows for direct, quantitative comparison of new catalytic or thermal methods against an established, albeit modest-yielding, route. This is valuable for both academic research groups and industrial process chemists aiming to improve the efficiency and atom economy of synthesizing this valuable scaffold.

Technical Documentation Hub

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